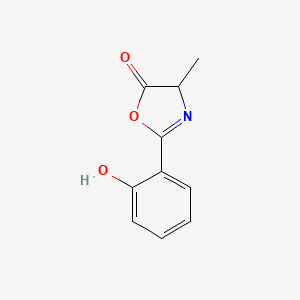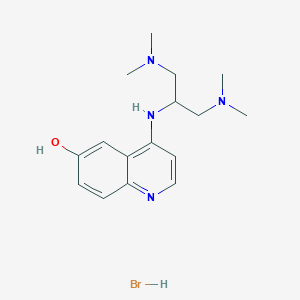
4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide is a complex organic compound with a unique structure that includes both quinoline and amino alcohol functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide typically involves multiple steps. One common route starts with the preparation of 1,3-bis(dimethylamino)-2-propanol, which is then reacted with quinoline derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like toluene and reagents such as thionyl chloride to facilitate the formation of intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of catalysts like palladium on carbon or bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(dimethylamino)-2-propanol: Shares the amino alcohol functionality and is used in similar applications.
N,N,N’,N’-Tetramethyl-1,3-diamino-2-propanol: Another related compound with similar structural features.
Uniqueness
4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide stands out due to its combination of quinoline and amino alcohol functionalities, which confer unique chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or catalytic activity in organic synthesis.
Propriétés
Numéro CAS |
5402-85-7 |
|---|---|
Formule moléculaire |
C16H25BrN4O |
Poids moléculaire |
369.30 g/mol |
Nom IUPAC |
4-[1,3-bis(dimethylamino)propan-2-ylamino]quinolin-6-ol;hydrobromide |
InChI |
InChI=1S/C16H24N4O.BrH/c1-19(2)10-12(11-20(3)4)18-16-7-8-17-15-6-5-13(21)9-14(15)16;/h5-9,12,21H,10-11H2,1-4H3,(H,17,18);1H |
Clé InChI |
YORFCKNWAAOANP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(CN(C)C)NC1=C2C=C(C=CC2=NC=C1)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B15208627.png)
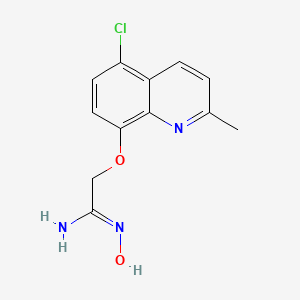
![4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate](/img/structure/B15208636.png)
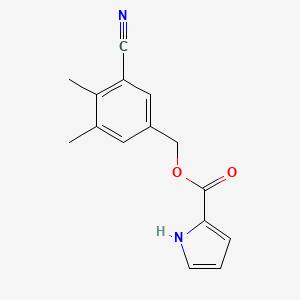
![(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)
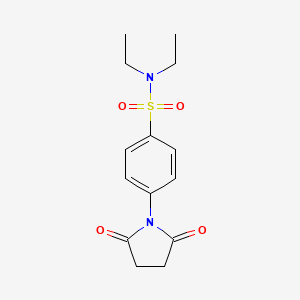
![Dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B15208692.png)
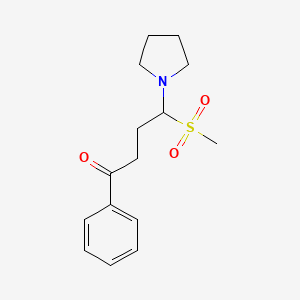
![(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15208707.png)

![[(7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15208718.png)
![5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-(4-nitrophenyl)-](/img/structure/B15208724.png)
